![molecular formula C17H16ClN3S B5523304 1-(3-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5523304.png)

1-(3-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

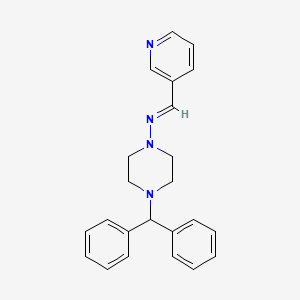

1-(3-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea is a useful research compound. Its molecular formula is C17H16ClN3S and its molecular weight is 329.8 g/mol. The purity is usually 95%.

The exact mass of the compound N-(3-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea is 329.0753464 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Characterization

A study by Yusof et al. (2010) focuses on synthesizing and characterizing a series of N-(3,4-dichlorophenyl)-N'-substituted thiourea derivatives. These compounds were characterized using spectroscopic techniques like IR, 1H, and 13C NMR, and for one compound, single-crystal X-ray diffraction was used to determine its structure, showcasing the detailed methodology applicable to similar thiourea derivatives (Yusof, Jusoh, Khairul, & Yamin, 2010).

Enzyme Inhibition and Mercury Sensing

Rahman et al. (2021) demonstrated the utility of thiourea derivatives as enzyme inhibitors and mercury sensors. Their study synthesized unsymmetrical thiourea derivatives and tested them against acetylcholinesterase and butyrylcholinesterase, finding some compounds with significant enzyme inhibition. Additionally, they investigated these compounds as sensing probes for mercury using spectrofluorimetric techniques, with one compound showing moderate sensitivity in fluorescence studies (Rahman, Bibi, Khan, Shah, Muhammad, Tahir, Shahzad, Ullah, Zahoor, Alamery, & Batiha, 2021).

Fluorescent Investigation and Serum Albumin Interaction

Cui et al. (2006) explored the interactions between a similar thiourea compound and serum albumin, utilizing fluorescence spectroscopy and UV absorption spectrum. This study indicates the strong ability of such compounds to quench the intrinsic fluorescence of serum albumin through static quenching procedures, suggesting potential applications in biomedical research (Cui, Wang, Cui, & Li, 2006).

Antitumor Activities and Metal Complexation

Yeşilkaynak et al. (2017) synthesized a novel thiourea derivative and its metal complexes, investigating their characterization, antioxidant, and antitumor activities. The study provided insights into the compound's crystal structure, thermal and electrochemical behavior, and its potential in cancer treatment (Yeşilkaynak, Muslu, Özpınar, Emen, Demirdöğen, & Külcü, 2017).

Molecular Docking Studies

Hussain et al. (2020) synthesized thiourea derivatives and performed molecular docking studies to explore their interactions with DNA and specific proteins. This research highlights the compounds' potential as antioxidants and their antibacterial properties, along with their strong interaction with protein targets in molecular docking studies (Hussain, Imtiaz-ud-Din, Raheel, Hussain, Tahir, & Hussain, 2020).

Propriétés

IUPAC Name |

1-(3-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3S/c18-13-4-3-5-14(10-13)21-17(22)19-9-8-12-11-20-16-7-2-1-6-15(12)16/h1-7,10-11,20H,8-9H2,(H2,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBOHFTZYRUWRAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=S)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5523221.png)

![2-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5523240.png)

![3-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid](/img/structure/B5523243.png)

![4-[(2-naphthylsulfonyl)methyl]-1,3-thiazol-2-amine](/img/structure/B5523246.png)

![2-fluoro-5-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzoic acid](/img/structure/B5523252.png)

![[4-[(E)-(carbamoylhydrazinylidene)methyl]phenyl] furan-2-carboxylate](/img/structure/B5523257.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl][1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5523277.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B5523282.png)

![2-methyl-N-(2-pyrazin-2-ylethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5523284.png)

![6-Phenyl-4,8-dihydro-[1,3]dioxepino[5,6-c][1,2,5]oxadiazole](/img/structure/B5523287.png)

![N,N'-[(1,3-benzoxazol-2-ylamino)methylylidene]bis(4-methylbenzenesulfonamide)](/img/structure/B5523288.png)

![3,5-dichloro-N'-[3-(2-furyl)-2-propen-1-ylidene]-2-hydroxybenzohydrazide](/img/structure/B5523296.png)

![(1R,5R)-N,N-dimethyl-6-(1-propan-2-ylpyrrole-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5523303.png)